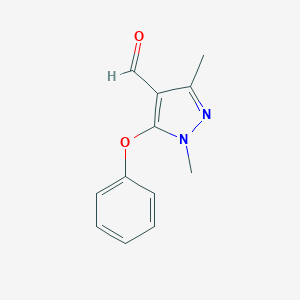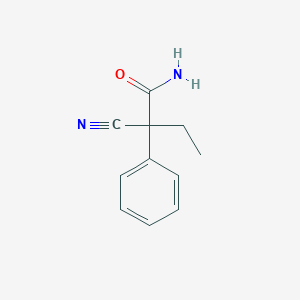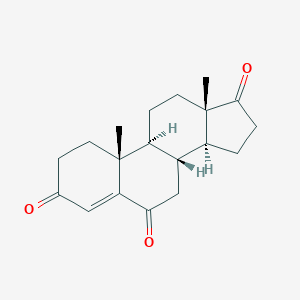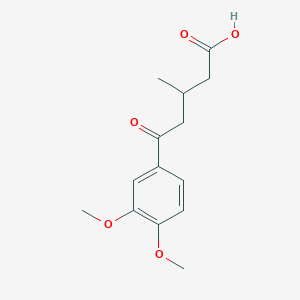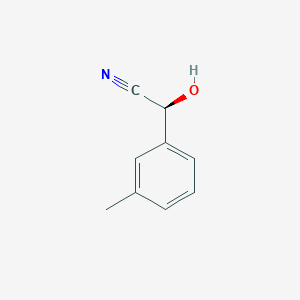
(S)-3-Methylmandelonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Methylmandelonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a chiral molecule that is commonly used as a building block in the synthesis of various compounds.
作用機序
The mechanism of action of (S)-3-Methylmandelonitrile is not fully understood. It is believed to act as a nucleophile in various reactions, such as nucleophilic addition and nucleophilic substitution. (S)-3-Methylmandelonitrile can also undergo hydrolysis to produce mandelic acid, which has been shown to have antibacterial and antifungal properties.
生化学的および生理学的効果
(S)-3-Methylmandelonitrile has been shown to have biochemical and physiological effects in various organisms. In plants, it has been shown to have insecticidal properties by inhibiting the feeding behavior of insects. In mammals, it has been shown to have analgesic and anti-inflammatory properties by inhibiting the production of prostaglandins.
実験室実験の利点と制限
The advantages of using (S)-3-Methylmandelonitrile in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations include its high cost, low availability, and limited solubility in certain solvents.
将来の方向性
There are several future directions for the research on (S)-3-Methylmandelonitrile. One direction is to study its potential applications in drug discovery, particularly in the synthesis of new anticancer and antiviral agents. Another direction is to study its mechanism of action in more detail, particularly in its interactions with enzymes and other biomolecules. Finally, there is a need to develop new and more efficient synthesis methods for (S)-3-Methylmandelonitrile to improve its availability and reduce its cost.
合成法
The synthesis of (S)-3-Methylmandelonitrile involves the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a chiral catalyst. The reaction produces a racemic mixture of (R)- and (S)-3-Methylmandelonitrile, which can be separated using chiral chromatography. The yield of (S)-3-Methylmandelonitrile can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.
科学的研究の応用
(S)-3-Methylmandelonitrile has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and natural products. It has been used as a building block in the synthesis of anticancer agents, antiviral agents, and insecticides. (S)-3-Methylmandelonitrile has also been used as a precursor for the synthesis of natural products, such as mandelonitrile and amygdalin.
特性
CAS番号 |
105367-21-3 |
|---|---|
製品名 |
(S)-3-Methylmandelonitrile |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
(2S)-2-hydroxy-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
InChIキー |
QJOHNFPAIZBELI-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=CC=C1)[C@@H](C#N)O |
SMILES |
CC1=CC(=CC=C1)C(C#N)O |
正規SMILES |
CC1=CC(=CC=C1)C(C#N)O |
同義語 |
(S)-3-METHYLMANDELONITRILE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



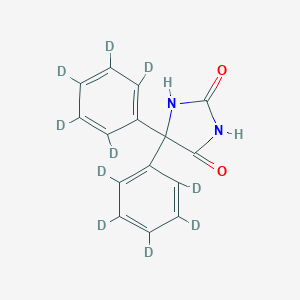


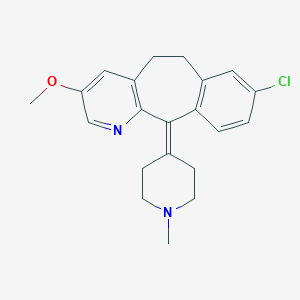
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
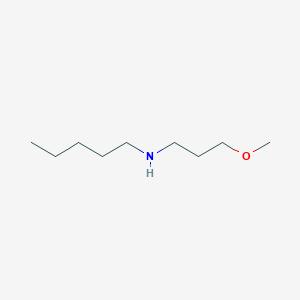
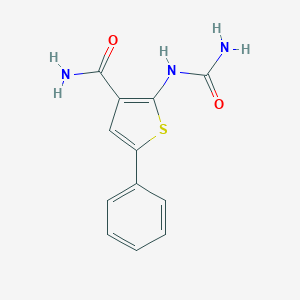
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
